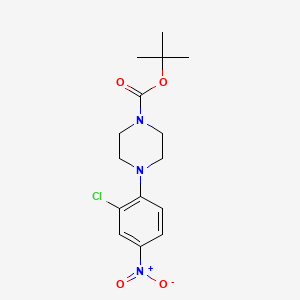![molecular formula C8H9BrN6O2 B2410114 [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1159696-68-0](/img/structure/B2410114.png)
[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl)acetic acid, also known as 5-BrDMPA, is a derivative of acetic acid and a member of the tetrazole family of compounds. It is a white crystalline solid with a melting point of 134-136oC and a boiling point of 300-302oC. 5-BrDMPA is used in a variety of scientific research applications due to its highly reactive nature and its ability to form strong bonds with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of derivatives of 5-(pyrazole-1-yl)tetrazoles. These derivatives are synthesized via condensation reactions and characterized for various properties. An example of this is the synthesis of 12 new derivatives from commercially available 5-aminotetrazole, leading to products with a bromine atom in their structure, which facilitates their isolation and purification (Е. В. Степанова & А. Ю. Степанов, 2017).
Structural Analysis
- Studies have focused on understanding the conformational isomerism of related compounds through methods like NMR, X-ray crystallography, and semi-empirical calculations. This aids in understanding the molecular and crystal structures of these compounds, which is vital for their potential applications in various fields (C. Foces-Foces et al., 1996).
Coordination Chemistry
- The compound has been studied in the context of coordination chemistry, particularly with metals like cobalt(II) and copper(II). These studies are crucial for understanding the selective coordination properties of ligands derived from the compound, which has implications in areas like catalysis and materials science (T. Hadda et al., 2007).
Applications in Organometallic Chemistry
- Research has also been conducted on the synthesis of organometallic derivatives, such as dimeric bis[dicarboxylatotetraorganodistannoxanes], and their potential uses. These derivatives display certain properties like low fungicide, insecticide, and miticide activities, which can be explored further for practical applications (Zhen-Kang Wen et al., 2005).
Luminescent Material Development
- The compound is involved in the synthesis of complexes that exhibit ligand-centered luminescence, which has potential applications in optical materials. The enhancement in luminescence observed in these complexes makes them interesting candidates for optical applications (Lei Shen et al., 2016).
Medicinal Chemistry
- Although specific studies on medicinal applications are not provided, compounds structurally related to [5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. This indicates potential avenues for the exploration of medicinal applications of the compound (B. Narayana et al., 2009).
Eigenschaften
IUPAC Name |
2-[5-(4-bromo-3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN6O2/c1-4-7(9)5(2)15(11-4)8-10-13-14(12-8)3-6(16)17/h3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJFWPMHDNHNJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN(N=N2)CC(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


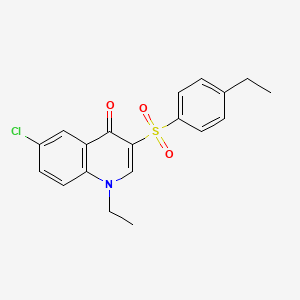
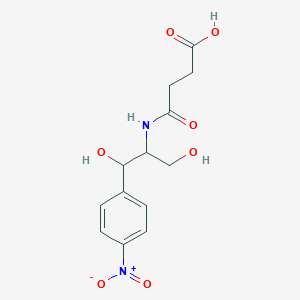
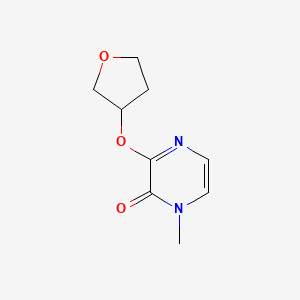
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)
![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)
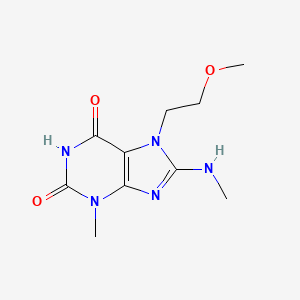

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

